molecular formula C8H6BrN B6219498 5-bromo-2-ethynyl-4-methylpyridine CAS No. 2751621-37-9

5-bromo-2-ethynyl-4-methylpyridine

Cat. No.: B6219498
CAS No.: 2751621-37-9
M. Wt: 196
InChI Key:
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Description

5-Bromo-2-ethynyl-4-methylpyridine (5BE4MP) is an organic compound that has recently gained attention for its potential applications in various scientific and medical fields. 5BE4MP is an aromatic heterocyclic compound, meaning it contains both a ring structure and an atom of a different element. It has a molecular formula of C7H7BrN, and its synthesis involves the reaction of bromine with ethynyl-4-methylpyridine. 5BE4MP has been investigated for its potential applications in a variety of scientific and medical research, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

5-bromo-2-ethynyl-4-methylpyridine has been studied for its potential applications in a variety of scientific and medical research. It has been used in the synthesis of various compounds, including those with potential biomedical applications. It has also been used in the synthesis of polymers, which can be used for various applications such as drug delivery and tissue engineering. This compound has also been studied for its potential applications in biochemistry, as it has been shown to have an inhibitory effect on certain enzymes. Finally, it has been studied for its potential applications in organic chemistry, as it can be used as a reagent in various reactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethynyl-4-methylpyridine is not yet fully understood. However, it is believed that it has an inhibitory effect on certain enzymes, which can lead to various biochemical and physiological effects. It is also thought that this compound may interfere with certain cellular processes, such as transcription and translation, which can lead to various changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to various biochemical and physiological effects. It has also been shown to interfere with certain cellular processes, such as transcription and translation, which can lead to various changes in gene expression. In addition, this compound has been shown to have an effect on the immune system, as it has been shown to suppress the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-ethynyl-4-methylpyridine in laboratory experiments include its low cost and ease of synthesis. It is also relatively stable and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is that its mechanism of action and biochemical and physiological effects are not yet fully understood.

Future Directions

The potential future directions for 5-bromo-2-ethynyl-4-methylpyridine research include further investigations into its mechanism of action and biochemical and physiological effects. It is also important to investigate its potential applications in various scientific and medical fields, such as drug delivery and tissue engineering. In addition, further research into its potential applications in biochemistry, organic chemistry, and immunology is needed. Finally, it is important to investigate the potential toxicity of this compound, as well as its potential interactions with other compounds.

Synthesis Methods

5-bromo-2-ethynyl-4-methylpyridine is synthesized through a bromination reaction between bromine and ethynyl-4-methylpyridine. This reaction is performed in an inert atmosphere such as nitrogen or argon, and is usually conducted at room temperature. The reaction is usually carried out in a two-phase system, with the bromine being dissolved in an aqueous phase and the ethynyl-4-methylpyridine being dissolved in an organic phase. The bromination reaction is usually complete within a few hours, and the product is then purified using column chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-ethynyl-4-methylpyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-5-bromopyridine", "acetylene", "sodium amide", "methyl iodide" ], "Reaction": [ "Step 1: Treatment of 2-methyl-5-bromopyridine with sodium amide in liquid ammonia to form 2-methyl-5-pyridyl sodium amide.", "Step 2: Addition of acetylene to 2-methyl-5-pyridyl sodium amide to form 5-ethynyl-2-methylpyridine.", "Step 3: Methylation of 5-ethynyl-2-methylpyridine with methyl iodide in the presence of a base to form 5-ethynyl-2-methyl-4-methylpyridine.", "Step 4: Bromination of 5-ethynyl-2-methyl-4-methylpyridine with bromine or N-bromosuccinimide to form 5-bromo-2-ethynyl-4-methylpyridine." ] }

2751621-37-9

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

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